2-Bromo-3-methylbut-2-enenitrile
Description
2-Bromo-3-methylbut-2-enenitrile is an organic compound with the molecular formula C5H6BrN It is a nitrile derivative with a bromine atom and a methyl group attached to a butene backbone
Properties
IUPAC Name |
2-bromo-3-methylbut-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN/c1-4(2)5(6)3-7/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFSQGCVHPIBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methylbut-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-enenitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide. The reaction typically takes place in a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The choice of solvent and reaction conditions can be optimized for yield and purity, and the process may be scaled up using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylbut-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The nitrile group can participate in addition reactions with various electrophiles, such as hydrogenation to form amines or hydrolysis to form carboxylic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium tert-butoxide (KOtBu): Used for elimination reactions.
Hydrogen gas (H2) with a catalyst: Used for hydrogenation reactions.
Acidic or basic conditions: Used for hydrolysis reactions.
Major Products Formed
3-Methylbut-2-ene: Formed through elimination reactions.
3-Methylbutanenitrile: Formed through substitution reactions.
3-Methylbutanoic acid: Formed through hydrolysis of the nitrile group.
Scientific Research Applications
2-Bromo-3-methylbut-2-enenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Chemical Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbut-2-enenitrile depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbut-2-enenitrile: Similar structure but with the bromine atom at a different position.
2-Bromo-3-methylbut-1-enenitrile: Similar structure but with the double bond at a different position.
2-Chloro-3-methylbut-2-enenitrile: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-3-methylbut-2-enenitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a nitrile group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Biological Activity
2-Bromo-3-methylbut-2-enenitrile (C5H8BrN) is a compound of interest in organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H8BrN
- Molecular Weight : 173.03 g/mol
- CAS Number : 355156-11-5
- Solubility : >33 µg/mL at pH 7.4 (mean value) .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, primarily involving the bromination of alkenes or nitriles. A common synthetic route includes:
- Bromination Reaction : The reaction of 3-methylbut-2-ene with bromine in the presence of a suitable solvent.
- Nucleophilic Substitution : Reaction with sodium cyanide to introduce the nitrile group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as a substrate or inhibitor in biochemical pathways, influencing cellular functions.
Case Studies and Research Findings
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .
- Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antibiotics .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes | |
| Antimicrobial | Activity against specific bacterial strains | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
